

Spectroscopic characterization of (-)-dihydrocarvyl acetate (NMR, IR, MS)

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Compound of Interest		
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Spectroscopic Profiling of (-)-Dihydrocarvyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **(-)-dihydrocarvyl acetate**, a monoterpenoid ester. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic fingerprint of the molecule. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(-)-dihydrocarvyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of **(-)-dihydrocarvyl acetate** and typical chemical shift ranges for its constituent functional groups. Experimental values may vary slightly based on solvent and instrument conditions.

Table 1: Predicted ¹H NMR Data for (-)-Dihydrocarvyl Acetate (CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~4.75	S	1H	=CH ₂ (vinylic)
~4.72	S	1H	=CH2 (vinylic)
~4.65	m	1H	H-C-O (methine)
~2.05	S	3H	O-C(=O)-CH3 (acetate methyl)
~1.75	S	3H	C(=CH₂)-CH₃ (vinylic methyl)
~1.0-2.2	m	8H	Cyclohexyl ring protons
~0.95	d	3H	CH-CH₃ (cyclohexyl methyl)

Table 2: Predicted ¹³C NMR Data for (-)-Dihydrocarvyl Acetate (CDCl₃)



Chemical Shift (δ, ppm)	Carbon Type	Assignment
~170.5	Quaternary	C=O (ester carbonyl)
~148.0	Quaternary	C=CH2 (vinylic)
~109.5	Secondary	C=CH2 (vinylic)
~75.0	Tertiary	C-O (methine)
~45.0	Tertiary	Cyclohexyl methine
~40.5	Tertiary	Cyclohexyl methine
~34.0	Secondary	Cyclohexyl methylene
~30.5	Secondary	Cyclohexyl methylene
~27.5	Secondary	Cyclohexyl methylene
~21.0	Primary	O-C(=O)-CH ₃ (acetate methyl)
~20.5	Primary	C(=CH ₂)-CH ₃ (vinylic methyl)
~19.5	Primary	CH-CH₃ (cyclohexyl methyl)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (-)-Dihydrocarvyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3075	Medium	=C-H Stretch	Alkene
2960-2850	Strong	C-H Stretch	Alkane
~1735	Strong	C=O Stretch	Ester
~1645	Medium	C=C Stretch	Alkene
~1240	Strong	C-O Stretch	Ester
~890	Strong	=C-H Bend (out-of- plane)	Alkene



Mass Spectrometry (MS)

The mass spectrum of **(-)-dihydrocarvyl acetate** is characterized by its molecular ion peak and several key fragment ions.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for (-)-Dihydrocarvyl Acetate

m/z	Relative Intensity (%)	Proposed Fragment
196	Low	[M] ⁺ (Molecular Ion)
136	High	[M - CH₃COOH]+
121	High	[M - CH₃COOH - CH₃]+
107	High	[C ₈ H ₁₁] ⁺
93	High	[C7H9]+
43	Very High (Base Peak)	[CH₃CO]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **(-)-dihydrocarvyl acetate**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of (-)-dihydrocarvyl acetate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2][3]
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][4]
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[3]



- The final solution height in the tube should be approximately 4-5 cm.[1]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
 - Set the spectral width to encompass all expected proton or carbon signals.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):



- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a single drop of neat (-)-dihydrocarvyl acetate directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
- Instrument Setup and Data Acquisition:
 - Lower the ATR press arm to ensure firm contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ is sufficient, with 16-32 scans co-added to improve the signal-to-noise ratio.
 - The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[5]
- · Data Processing:
 - The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
 - Label the significant peaks corresponding to the key functional groups in the molecule.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Preparation:
 - Prepare a dilute solution of **(-)-dihydrocarvyl acetate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup and Data Acquisition:
 - Gas Chromatograph (GC):
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC injection port.

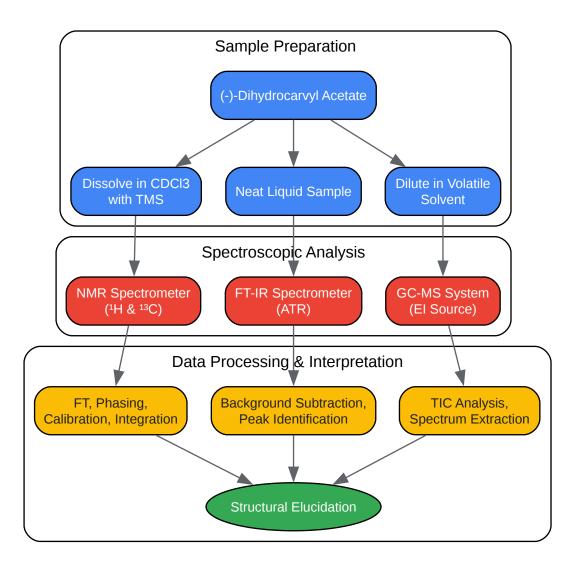


- Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
- Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
- Mass Spectrometer (MS):
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecules.
 [6][7][8]
 - The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.[9]
- Data Processing:
 - The total ion chromatogram (TIC) will show the retention time of (-)-dihydrocarvyl acetate.
 - A mass spectrum is generated for the corresponding peak in the TIC.
 - The spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak ([M]+) and the base peak (the most intense peak, assigned a relative intensity of 100%).
 - Analyze the fragmentation pattern to confirm the structure by identifying characteristic neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.





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Caption: Workflow for the spectroscopic characterization of (-)-dihydrocarvyl acetate.

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